6-(3-Fluorophenyl)pyridin-3-amine
Overview
Description
6-(3-Fluorophenyl)pyridin-3-amine is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of 6-(3-Fluorophenyl)pyridin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
6-(3-Fluorophenyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can modulate various biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-aminopyridine: Similar in structure but with the fluorine atom at a different position.
5-Bromo-2-methylpyridin-3-amine: Contains a bromine atom instead of fluorine and a methyl group.
Uniqueness
6-(3-Fluorophenyl)pyridin-3-amine is unique due to the specific positioning of the fluorine atom, which can significantly alter its chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
6-(3-fluorophenyl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-3-1-2-8(6-9)11-5-4-10(13)7-14-11/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIGZVVRMOBRNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673334 | |
Record name | 6-(3-Fluorophenyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214327-17-9 | |
Record name | 6-(3-Fluorophenyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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